REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([F:18])=[C:4]([F:17])[C:5]([F:16])=[C:6]2[C:11]=1[C:10]([F:12])=[C:9](F)[C:8]([F:14])=[C:7]2[F:15].[OH-].[K+].C([OH:25])(C)(C)C>O>[F:1][C:2]1[C:3]([F:18])=[C:4]([F:17])[C:5]([F:16])=[C:6]2[C:11]=1[C:10]([F:12])=[C:9]([OH:25])[C:8]([F:14])=[C:7]2[F:15] |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=C2C(=C(C(=C(C12)F)F)F)F)F)F)F
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
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DISTILLATION
|
Details
|
the tertiary butyl alcohol was distilled from the reaction mixture
|
Type
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EXTRACTION
|
Details
|
the aqueous mixture was extracted three times with 75 mL dichloromethane
|
Type
|
WASH
|
Details
|
The combined extracts were washed twice with 150 mL
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a semi-crystalline solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hot hexanes
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=C2C(=C(C(=C(C12)F)O)F)F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |